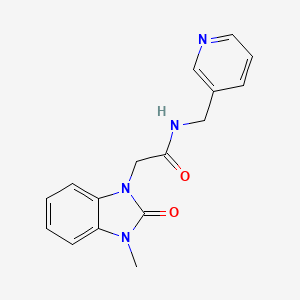

2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-pyridinylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-pyridinylmethyl)acetamide" often involves multi-step reactions, highlighting a focus on enhancing aqueous solubility and oral absorption through molecular design modifications. For instance, the insertion of a piperazine unit instead of a 6-methylene chain has shown marked enhancement in aqueous solubility and significant improvement in oral absorption (Shibuya et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and NMR techniques to determine the compound's structure and the configuration of its isomers. For related compounds, NMR studies have been used to assign signals and calculate coupling constants and tautomeric ratios of isomers (Li Ying-jun, 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives can lead to the formation of novel structures. For example, intramolecular cyclization of related acetamides with heteroarylsulfanyl has been used to synthesize pyridin-2(1H)-ones, demonstrating the compound's versatility in forming complex heterocyclic systems (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Studies on related compounds focus on enhancing these properties to improve their application potential. For instance, the introduction of specific substituents has been shown to significantly enhance aqueous solubility (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are fundamental for the compound's application in synthesis and other areas. Studies have explored the compound's reactivity in various chemical reactions, demonstrating its versatility and potential for generating a wide range of derivatives with diverse biological activities (Savchenko et al., 2020).

Scientific Research Applications

ACAT-1 Inhibition for Therapeutic Applications

The discovery of compounds like K-604, which is a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), highlights the therapeutic potential of benzimidazole derivatives in treating diseases involving ACAT-1 overexpression. These compounds demonstrate significant selectivity for ACAT-1 over ACAT-2 and have shown improved aqueous solubility and oral absorption, making them promising candidates for clinical applications (Shibuya et al., 2018).

Antiviral and Antibacterial Activity

A series of benzimidazole derivatives have been synthesized and evaluated for their antiviral and antibacterial properties. For instance, compounds with specific structural features have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating the potential of these compounds in addressing antibiotic resistance challenges (Chaudhari et al., 2020).

Synthesis and Chemical Properties

Research into the synthesis of pyrimido[1,2‐a]benzimidazoles and their conversion into imidazo[1,2‐a]benzimidazoles showcases the versatility of benzimidazole derivatives in chemical synthesis. These studies not only explore the chemical properties of these compounds but also contribute to the development of novel synthetic routes for heterocyclic compounds, which are critical in pharmaceutical chemistry (Troxler & Weber, 1974).

Antioxidant Applications in Industrial Oil

Benzimidazole derivatives have been studied for their antioxidant properties in industrial applications, such as improving the oxidation stability of local base oils. These studies demonstrate the potential of these compounds in extending the life and performance of industrial oils, underscoring the versatility of benzimidazole derivatives beyond medicinal applications (Basta et al., 2017).

properties

IUPAC Name |

2-(3-methyl-2-oxobenzimidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-19-13-6-2-3-7-14(13)20(16(19)22)11-15(21)18-10-12-5-4-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYIEWZYYBFRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2-(3-methyl-2-oxo-2,3-dihydrobenzoimidazol-1-yl)-N-(pyridin-3-yl)methyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)

![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)

![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)

![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)

![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)

![ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5526655.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)